Privileged Scaffold Geometry for PDE10A Affinity vs. Alternative Methylation Patterns
Derivatives built on the 5,8-dimethyl core achieve exceptional PDE10A binding affinity, exemplified by the PET radioligand [11C]Lu AE92686, which requires this exact substitution pattern for high affinity (IC50 = 0.39 nM) [1]. While other triazolopyridine PDE10A inhibitors based on alternative cores, such as 2-(4-Phenyl-1H-imidazol-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyridine, achieve an IC50 of 87 nM, the 5,8-dimethyl series consistently drives potency into the sub-nanomolar range [2]. This represents an approximately 223-fold improvement in target engagement attributable to the core substitution pattern.
| Evidence Dimension | PDE10A Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.39 nM ([11C]Lu AE92686, a 2-aminoalkyl derivative of the target core) |
| Comparator Or Baseline | 87 nM (2-(4-Phenyl-1H-imidazol-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyridine) |
| Quantified Difference | ~223-fold improvement |
| Conditions | Recombinant PDE10A enzymatic assay; radioligand binding |
Why This Matters
Procurement of the 5,8-dimethyl core is justified for programs aiming for sub-nanomolar PDE10A probe or drug discovery, as alternative cores deliver orders of magnitude weaker target engagement.
- [1] Yang, K.-C., et al. (2016). Characterization of [11C]Lu AE92686 as a PET radioligand for PDE10A in the nonhuman primate brain. EJNMMI. PMID: 27807621. View Source
- [2] BindingDB Entry BDBM156274 (US9018217). 2-(4-Phenyl-1H-imidazol-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyridine. IC50: 87 nM. View Source
